molecular formula C12H11BrN4O2S2 B2673137 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 393564-78-8

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B2673137
CAS No.: 393564-78-8
M. Wt: 387.27
InChI Key: WXESEQWQYOQLCG-UHFFFAOYSA-N
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Description

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide (CAS: 31493-51-3) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamide group at position 5, a thioether linkage at position 2, and a 4-bromophenylacetamide moiety. It is commercially available through suppliers such as CHEMLYTE SOLUTIONS CO., LTD .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXESEQWQYOQLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Acetylation: The amino group on the thiadiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The thiadiazole derivative is then reacted with 4-bromophenyl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole rings can inhibit key enzymes involved in cancer cell proliferation. Specifically, 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide has shown promise as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal properties, making this compound a candidate for further investigation in treating infectious diseases .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Anticancer Study : A study on similar thiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Research : Another investigation revealed that derivatives with similar structures exhibited notable antibacterial activity against resistant strains of bacteria, suggesting that modifications to the thiadiazole core can enhance antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins.

Comparison with Similar Compounds

Key Observations :

  • The bromophenyl group enhances interactions with hydrophobic pockets in biological targets, as seen in FPR2 agonists .
  • Triazinoindole derivatives (e.g., compound 26) exhibit high purity (≥95%), suggesting robust synthetic protocols applicable to the target compound .

1,3,4-Thiadiazole Derivatives with Thioether-Acetamide Linkages

Compounds sharing the 1,3,4-thiadiazole-thioacetamide scaffold highlight the impact of substituents on physical properties and bioactivity.

Compound Name Melting Point (°C) Yield (%) Key Substituents Activity Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 132–134 74 Chlorobenzyl, isopropylphenoxy NMR/HRMS data reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 133–135 88 Benzylthio, isopropylphenoxy Higher yield due to benzylthio group
Target Compound Not reported Not reported Acetamido-thioether, 4-bromophenyl Structural similarity to antimicrobial analogs

Key Observations :

  • Benzylthio substituents (e.g., compound 5h) correlate with higher yields (88%), suggesting stability during synthesis .
  • The target compound’s acetamido group at position 5 may enhance hydrogen-bonding capacity compared to alkyl/arylthio derivatives.

Compounds with Antiproliferative and Enzyme Inhibitory Activities

Compound Name Target/Mechanism Efficacy/Inhibition Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Akt inhibition (antiglioma) 92.36% Akt inhibition, induces apoptosis
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) Cytotoxic against MCF-7 breast cancer Comparable to doxorubicin in MTT assay
Target Compound Hypothetical targets (Akt, FPR2) Inferred from structural analogs

Key Observations :

  • Fluorophenyl derivatives (e.g., compound 63) show cytotoxicity, suggesting halogenated aromatic rings are beneficial for anticancer activity .

Pharmacological Screening of Imidazo-Thiadiazole Analogs

Compounds with fused heterocycles provide insights into the target’s possible therapeutic scope.

Compound Name Pharmacological Activity Results Reference
2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k) Antibacterial, antifungal, anti-inflammatory Moderate to high activity in screening

Key Observations :

  • Imidazo-thiadiazole hybrids demonstrate broad-spectrum activity, indicating that the target compound’s thiadiazole core is a versatile pharmacophore .

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide (CAS No. 393564-78-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

The molecular formula for this compound is C12H11BrN4O2S2, with a molecular weight of 387.28 g/mol. It features a thiadiazole ring and an acetamido group, which are critical for its biological activity. The predicted pKa value is approximately 9.20, indicating its behavior in different pH environments .

PropertyValue
Molecular FormulaC12H11BrN4O2S2
Molecular Weight387.28 g/mol
Density1.70 g/cm³ (predicted)
pKa9.20 (predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiosemicarbazone derivatives have shown the ability to induce apoptosis in cancer cell lines such as K562 through mitochondrial pathway modulation . The mechanism involves the depletion of mitochondrial Δψ and GSH levels leading to cell death.

In a related study, compounds featuring thiadiazole rings were evaluated for their anti-proliferative effects against various cancer cell lines. These compounds demonstrated IC50 values ranging from 10 to 20 μM, indicating potent activity against tumor cells .

The proposed mechanism of action for this compound involves interaction with cellular targets that modulate signaling pathways associated with cell growth and apoptosis. The thiadiazole moiety is believed to facilitate binding to specific enzymes or receptors, thereby influencing metabolic pathways crucial for cancer cell survival.

Study 1: Thiosemicarbazone Derivatives

A series of thiosemicarbazone derivatives were synthesized and tested for their biological activities. The study revealed that certain derivatives exhibited significant cytotoxicity against K562 cells with a half-maximal effective concentration (EC50) around 10 μM, showcasing the potential of thiadiazole-containing compounds in cancer therapy .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of acetamide derivatives in PC12 cells exposed to oxidative stress. Some derivatives showed protective effects comparable to known neuroprotectants like edaravone, suggesting that the structural components of these compounds may confer protective properties against neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide?

  • Methodology : The thiadiazole core can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetamide in the presence of KI as a catalyst. Subsequent functionalization involves coupling with 4-bromophenylacetic acid using carbodiimide reagents (e.g., EDCI) in dichloromethane under inert conditions .
  • Key Data :

StepReagents/ConditionsYieldCharacterization (NMR, MS)
Core formation2-chloroacetamide, KI, DMSO, 80°C84%1H^1H NMR (DMSO-d6): δ 7.34 (s, NH2), 4.82 (s, CH2)
Final couplingEDCI, DCM, 273 K82%1H^1H NMR: Ph, NH2 signals

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1H NMR to confirm acetamide NH (δ7.3\delta \sim 7.3) and thiadiazole protons (δ4.8\delta \sim 4.8). Mass spectrometry (EI, 70 eV) validates molecular weight (e.g., m/z 252 [M+1] for analogs). Elemental analysis ensures purity (C, H, N, S % within ±0.3 of theoretical) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodology : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli). Anticancer potential can be assessed via MTT assays (IC50_{50} in HeLa or MCF-7 cells). Include positive controls (e.g., cisplatin) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) determines dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and thiadiazole planes) and hydrogen-bonding networks (N–H⋯O). Use SHELX for refinement; report R-factors < 0.05 .
  • Key Parameters :

Bond Lengths (Å)Angles (°)Hydrogen Bonds
C–S: 1.72S–C–N: 92.1N–H⋯O (2.12 Å)

Q. What strategies address contradictory bioactivity data in literature for thiadiazole derivatives?

  • Methodology : Conduct meta-analysis of IC50_{50} values across studies, noting variables like cell line heterogeneity or assay conditions (e.g., serum concentration). Validate via orthogonal assays (e.g., apoptosis flow cytometry vs. MTT) .
  • Case Study : Discrepancies in antifungal activity may arise from inoculum size differences; standardize to 1×105^5 CFU/mL .

Q. How do substituent modifications on the thiadiazole ring impact SAR?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups at the 5-position. Compare logP (HPLC) and bioactivity to derive QSAR models. Use CoMFA for 3D steric/electronic mapping .
  • Example : Methyl substitution increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .

Methodological Notes

  • Data Integrity : Cross-validate melting points (e.g., 213–215°C for intermediates ) and spectral data with PubChem/Cambridge Structural Database entries.

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